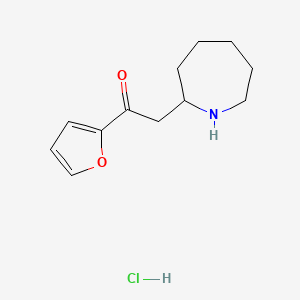

2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

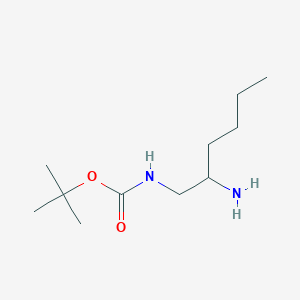

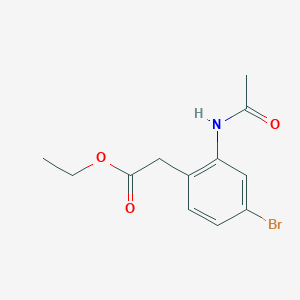

“2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1384702-33-3 . It has a molecular weight of 243.73 . The compound is typically available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-azepanyl)-1-(2-furyl)ethanone hydrochloride . The InChI code for this compound is 1S/C12H17NO2.ClH/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10;/h4,6,8,10,13H,1-3,5,7,9H2;1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the resources I have.Aplicaciones Científicas De Investigación

Bioactive Heteroaryl Substituted Compounds

Compounds with furan and thiophene heterocycles, such as 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride, play a significant role in drug design due to their structural units of bioactive molecules. Research demonstrates the importance of furanyl and thienyl substituents in medicinal chemistry, particularly in purine and pyrimidine nucleobases and nucleosides, for optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).

Conversion of Biomass to Furan Derivatives

The conversion of plant biomass into furan derivatives, including 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride, is a sustainable approach to accessing a new generation of polymers, functional materials, and fuels. This review analyzes advances in the synthesis of HMF from plant feedstocks and its prospects in the production of valuable chemicals and materials, emphasizing the significance of furan derivatives in the chemical industry (Chernyshev et al., 2017).

Mechanisms of Polychlorinated Dioxins and Furans Formation

Understanding the mechanisms governing the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is crucial for mitigating their production in thermal and combustion processes. This research sheds light on the complexities of both homogeneous and heterogeneous routes and emphasizes the role of precursor chlorination patterns in determining the congener profiles of PCDD/F emissions, which can inform the environmental management of such compounds (Altarawneh et al., 2009).

Biocatalytic Valorization of Furans

The inherent instability of furans, including derivatives of 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride, presents challenges for synthetic modifications. Biocatalysis offers a selective and mild alternative for the valorization of furans, potentially reducing byproducts and ecological footprints. This review discusses enzymatic options for upgrading furans, highlighting promising strategies and the need for further development to validate biocatalytic approaches as viable alternatives (Domínguez de María & Guajardo, 2017).

Azepane-based Compounds in Drug Discovery

Azepane-based compounds, such as 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride, exhibit diverse pharmacological properties and are valuable in discovering new therapeutic agents. Research into azepane-containing analogs has led to FDA-approved drugs for various diseases, underscoring the potential for developing less toxic, cost-effective, and highly active drugs from azepane derivatives (Zha et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-(azepan-2-yl)-1-(furan-2-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10;/h4,6,8,10,13H,1-3,5,7,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUXAOKGAOSLDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC(=O)C2=CC=CO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)

![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)

![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)

![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)